molecular formula C11H16N2O3S B5717248 N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5717248
M. Wt: 256.32 g/mol
InChI Key: QOTJQIKJFSDMKZ-UHFFFAOYSA-N
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Description

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of a glycinamide backbone substituted with a 2,5-dimethylphenyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenylamine and methylsulfonyl chloride.

    Formation of Intermediate: The 2,5-dimethylphenylamine is reacted with glycine to form an intermediate compound.

    Sulfonylation: The intermediate is then treated with methylsulfonyl chloride under controlled conditions to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of N2-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2,5-dimethylphenyl)glycinamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    N~2~-(methylsulfonyl)glycinamide: Lacks the 2,5-dimethylphenyl group, resulting in different chemical and physical properties.

Uniqueness

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both the 2,5-dimethylphenyl and methylsulfonyl groups, which confer specific chemical reactivity and potential biological activity not observed in similar compounds.

Properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-8-4-5-9(2)10(6-8)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTJQIKJFSDMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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